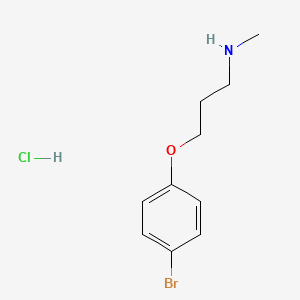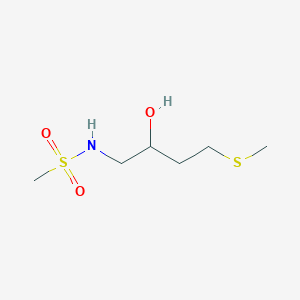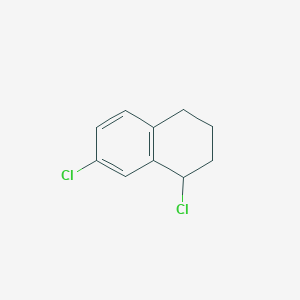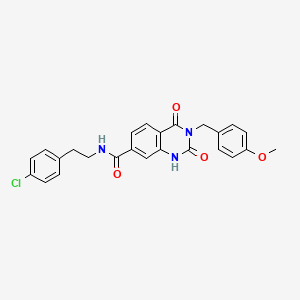
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, commonly known as BPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPP is a highly selective agonist for the dopamine D3 receptor, which makes it a promising candidate for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
- Schiff base compounds, including derivatives similar to 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, have shown inhibitory properties for mild steel corrosion in acidic solutions. These compounds exhibit increased efficiency due to the introduction of heteroatoms into their structure (Leçe, Emregül, & Atakol, 2008).
Application in Synthesizing Flexible Chelating Ligands
- Amine phenol ligands, structurally related to this compound, have been synthesized and characterized. These ligands are potentially useful in creating hexadentate complexes with group 13 metals like aluminum, gallium, and indium (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Role in Complexing with Metals
- The compound's analogs have been used to study the complexing of nickel(II) with hydrophobic amines. These mixed-ligand complexes exhibit high stability and are used in the extraction and determination of nickel in various industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
Use in Developing Corrosion Inhibitors
- Similar amine derivative compounds have been synthesized for investigating their corrosion inhibition performance on mild steel in aggressive solutions. These compounds form a protective film on the mild steel surface, highlighting their potential as corrosion inhibitors (Boughoues et al., 2020).
In Drug Development
- Although direct information on the specific compound is limited, structurally similar compounds have been used in the design and synthesis of drug analogs, particularly as α₁-adrenoceptor antagonists, emphasizing the potential of such structures in medicinal chemistry (Xi et al., 2011).
Propiedades
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCKPZPJWULI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2377854.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)
